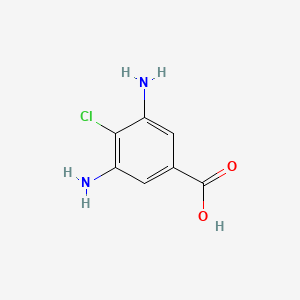

3,5-Diamino-4-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSGWVELOYWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Diamino 4 Chlorobenzoic Acid and Its Derivatives

Precursor Synthesis and Functional Group Transformations

The initial stages of synthesizing 3,5-diamino-4-chlorobenzoic acid and its derivatives heavily rely on the strategic modification of halogenated benzoic acids. These precursors undergo a series of reactions to introduce the necessary amino and chloro functionalities.

Approaches from Halogenated Benzoic Acid Precursors

Common starting materials for the synthesis include 4-chlorobenzoic acid and 3-nitro-4-chlorobenzoic acid. google.comguidechem.com The selection of the precursor often dictates the subsequent synthetic route and reaction conditions.

A prevalent strategy involves the nitration of a chlorinated benzoic acid precursor, followed by the reduction of the introduced nitro groups to form the desired diamino compound.

A common industrial method begins with the nitration of 4-chlorobenzoic acid. google.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a catalyst. google.com The nitration process yields 4-chloro-3,5-dinitrobenzoic acid. google.comsdichem.com It is crucial to control the reaction temperature to ensure the desired dinitration and to minimize the formation of byproducts. For instance, one method involves keeping the temperature below 20°C for 6 hours with a high molar excess of concentrated nitric acid, achieving a 90% yield of 4-chloro-3-nitrobenzoic acid. guidechem.com Another approach uses a mixed acid system at the boiling point of dichloromethane (B109758) as a solvent, resulting in yields exceeding 97%. guidechem.com

Following nitration, the resulting dinitro compound can be esterified before the reduction step. For example, 3,5-dinitro-4-chlorobenzoic acid can be reacted with isobutyl alcohol in the presence of sulfuric acid to form 3,5-dinitro-4-chlorobenzoic acid isobutyl ester. google.com This ester is then subjected to reduction to yield the final product, this compound isobutyl ester. google.com

Alternatively, 4-chloro-3-nitrobenzoic acid can be synthesized from p-chlorotoluene through nitration and subsequent oxidation. guidechem.com

While less commonly detailed for this specific compound in the provided context, general organic synthesis principles allow for pathways involving chlorination followed by amination. For instance, a suitably substituted benzoic acid could be chlorinated at the 4-position, followed by the introduction of amino groups. Another route involves starting with m-toluic acid, which undergoes nitration, hydrogenation, and then chlorination to produce 2-amino-3-methyl-5-chlorobenzoic acid, demonstrating a sequence of nitration, reduction, and chlorination. google.com

Reduction Strategies for Nitro-Containing Intermediates

The reduction of the dinitro intermediate, typically 4-chloro-3,5-dinitrobenzoic acid or its ester, is a critical step in the synthesis of this compound. google.comgoogle.com Various methods are employed to achieve this transformation efficiently and selectively.

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. google.comlibretexts.org This technique involves reacting the nitro-containing intermediate with hydrogen gas in the presence of a metal catalyst.

A notable catalyst for this process is Raney nickel. google.com This nickel-aluminum alloy is activated to create a high-surface-area catalyst that is effective for hydrogenation reactions. In a related synthesis of 3,5-diaminobenzoic acid from m-dinitrobenzoic acid, a novel Ni-M-Al three-way catalyst (where M can be La, Yb, or Ce) has been shown to reduce the required hydrogenation pressure, making the process more suitable for industrial applications. google.com The general principle involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, facilitating the reduction to amino groups. libretexts.org

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Substrate | Product | Key Advantages |

|---|---|---|---|

| Raney Nickel | Dinitro Aromatic Compounds | Diamino Aromatic Compounds | High activity and relatively low cost. |

| Ni-M-Al (M=La, Yb, Ce) | m-Dinitrobenzoic acid | 3,5-Diaminobenzoic acid | Reduces hydrogenation pressure, suitable for industrial scale. google.com |

| Palladium on Carbon (Pd-C) | Nitroarenes | Anilines | High selectivity, operates under milder conditions. |

| Platinum (PtO2) | Nitroarenes | Anilines | Effective catalyst for a wide range of hydrogenations. |

Metal-mediated reductions offer an alternative to catalytic hydrogenation, often utilizing more classical reduction techniques.

A prominent example is the use of zinc metal in the presence of an acid or a proton source. researchgate.netresearchgate.net For the reduction of nitroarenes, a combination of zinc powder and ammonium (B1175870) chloride in water at elevated temperatures (around 80°C) provides a high-yield and environmentally friendly method for producing anilines. researchgate.net This method is chemoselective for the nitro group, leaving other functional groups like esters, amides, and halides on the aromatic ring unaffected. researchgate.net The reaction proceeds through electron transfer from the zinc metal to the nitro group, with water acting as the proton source. researchgate.net

Table 2: Metal-mediated Reduction of Nitroarenes

| Reagents | Substrate | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Zinc, Ammonium Chloride, Water | Nitroarenes | Anilines | 80°C | High |

| Iron, Acid | Nitroarenes | Anilines | Acidic medium | Generally high |

| Tin, Acid | Nitroarenes | Anilines | Acidic medium | Generally high |

Esterification Procedures for Carboxylic Acid Moiety

Esterification of the carboxylic acid group in this compound and its precursors is a critical step for creating various derivatives, notably the butyl and isobutyl esters. google.comnih.gov A common industrial method involves a multi-step process starting from a related compound.

One established route begins with the nitration of 4-chlorobenzoic acid to form 3,5-dinitro-4-chlorobenzoic acid. This intermediate is then esterified. For instance, the synthesis of isobutyl 3,5-diamino-4-chlorobenzoate involves reacting 3,5-dinitro-4-chlorobenzoic acid with isobutyl alcohol in the presence of a sulfuric acid catalyst. google.com The final step is the reduction of the dinitro groups to diamino groups, yielding the desired ester. google.com

The Fischer-Speier esterification is a fundamental method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. The acid catalyst, commonly sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This process is an equilibrium reaction, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another approach to esterification is the Yamaguchi esterification, which is effective for producing a variety of esters, including those with complex structures like macrolides. nih.gov This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) and a base like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, facilitating its reaction with an alcohol. nih.gov This protocol is known for its high yields and mild reaction conditions. nih.gov

Table 1: Esterification of 3,5-Dinitro-4-chlorobenzoic Acid

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3,5-Dinitro-4-chlorobenzoic acid | Isobutyl alcohol | Sulfuric acid | 3,5-Dinitro-4-chloro-benzoic acid isobutyl ester | google.com |

Novel Synthetic Route Development and Optimization

The development of efficient and optimized synthetic routes is crucial for the industrial production of this compound and its derivatives. Research focuses on one-pot strategies, solvent effects, and catalyst selection to improve yield, safety, and cost-effectiveness.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. mdpi.com For the synthesis of diaminobenzoic acid derivatives, one-step methods have been developed to couple Fmoc-protected amino acids with diaminobenzoic acid, yielding pure products in high yields (40-94%) without extensive purification. nih.govresearchgate.net

In one such approach, Fmoc-amino acids are coupled with free diaminobenzoic acid using coupling agents, which streamlines the preparation of preloaded diaminobenzoate resins for solid-phase peptide synthesis. nih.gov This method avoids the challenges associated with stepwise approaches, such as the difficult monitoring of reaction progress. nih.gov Microwave-assisted one-pot synthesis has also been employed for creating related heterocyclic compounds, demonstrating the potential for rapid and efficient reactions. researchgate.net

The choice of solvent can significantly impact reaction pathways and yields in the synthesis of this compound derivatives. rsc.org In the reduction of dinitro precursors, alcohols are often used as the reaction medium. google.com For the reduction of 3,5-dinitrobenzoic acid, using water as a solvent has been shown to lead to higher reaction conversion rates. google.com

In peptide coupling reactions to form derivatives, polar organic solvents such as DMF, DMSO, and NMP are preferred, especially in microwave-assisted synthesis, due to their ability to absorb microwave energy effectively. mdpi.com The polarity of the solvent can influence the crystal morphology of the final product, which in turn affects its physical and chemical properties. rsc.org For example, in the crystallization of benzoic acid, the aspect ratio of the crystals was found to decrease with increasing solvent polarity. rsc.org

Catalyst selection is a critical factor in the synthesis of this compound. For the initial nitration step, sulfuric acid is a common catalyst. google.com In subsequent reduction steps, various catalysts are employed. A Ni-M-Al ternary catalyst (where M can be La, Yb, or Ce) has been developed for the hydrogenation of 3,5-dinitrobenzoic acid, which allows the reaction to proceed under lower pressure (0.1-0.8 MPa), enhancing safety. google.com Raney nickel and palladium on carbon (Pd/C) are also effective catalysts for this reduction. unibo.itgoogle.com

Optimization of reaction conditions is key to maximizing yield and purity. For the catalytic hydrogenation of 3,5-dinitrobenzoic acid, reaction pressure is a significant variable, with lower pressures being safer for industrial applications. google.com Temperature is another important parameter, with typical ranges for the reduction reaction being between 20-150 °C. google.com The concentration of the catalyst is also optimized, typically in the range of 0.5-5% of the starting material's weight. google.com

Table 2: Catalyst and Conditions for Dinitro Group Reduction

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Ni-M-Al (M=La, Yb, or Ce) | Water | 0.1-0.8 MPa | - | 3,5-Diaminobenzoic acid | google.com |

| 3,5-Dinitrobenzoic acid | Raney Nickel | Methanol/Ethanol | 0.1-5 MPa | 20-150 °C | 3,5-Diaminobenzoic acid | google.com |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsnu.ac.kr These approaches are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives.

Catalysis plays a central role in green chemistry. The use of recyclable catalysts, such as heterogeneous catalysts like Pd/C, minimizes waste. unibo.it Biocatalysis, which employs enzymes to carry out chemical transformations, offers high selectivity and operates under mild conditions in aqueous media, presenting a promising green route for pharmaceutical synthesis. mdpi.com Furthermore, developing synthetic pathways with fewer steps, such as one-pot reactions, improves atom economy and reduces waste generation. snu.ac.kr

Chemical Transformations and Reaction Mechanisms of 3,5 Diamino 4 Chlorobenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of 3,5-diamino-4-chlorobenzoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by other functional groups.

Esterification Dynamics and Kinetics

The conversion of this compound to its corresponding esters is a classic example of Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

| Reactants | Carboxylic acid, Alcohol | Formation of the ester. |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Protonates the carbonyl group, increasing its electrophilicity. libretexts.org |

| Solvent | Excess of the reactant alcohol or an inert solvent like toluene (B28343). | Drives the equilibrium towards the product side; toluene can be used to azeotropically remove water. masterorganicchemistry.com |

| Temperature | Typically reflux | Increases the reaction rate. |

Amidation Reactions and Mechanistic Aspects

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. libretexts.org

One effective method for amidation is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide and dicyclohexylurea as a byproduct. jocpr.com Other modern coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which is used in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). organic-chemistry.org

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the corresponding amide. This method is often employed for less sensitive substrates.

Recent advancements have also explored the use of catalysts for direct amidation. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net The proposed mechanism involves the coordination of the titanium catalyst to the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the amine. researchgate.net

Carboxylate Coordination Chemistry in Metal Complexes

The carboxylate group of this compound can act as a ligand, coordinating to metal ions to form a variety of metal-organic frameworks (MOFs) and coordination polymers. The coordination can occur in several modes, including monodentate, bidentate (chelating or bridging), and polydentate, leading to the formation of diverse supramolecular structures.

The presence of the amino groups on the aromatic ring can also influence the coordination behavior and the resulting crystal structure through hydrogen bonding interactions. The carboxylate group can coordinate to a wide range of metal ions, including transition metals and lanthanides. For example, iron(III) can form trinuclear carboxylate clusters with a {Fe₃(μ₃-O)(μ-O₂CR)₆} core, which can be further linked by diamine ligands to form coordination polymers. mdpi.com

The specific coordination mode and the resulting structure of the metal complex depend on several factors, including the nature of the metal ion, the reaction conditions (e.g., solvent, temperature, pH), and the presence of other ligands. The resulting coordination polymers can exhibit interesting properties, such as porosity, catalysis, and magnetic behavior.

Reactivity of the Amino Groups

The two amino groups on the aromatic ring of this compound are nucleophilic and can participate in a variety of reactions, including amination and condensation reactions.

Amination Reactions and Electrophilic Attack

The amino groups of this compound can undergo N-alkylation or N-arylation reactions through electrophilic attack. However, a more common reaction involving this class of compounds is the amination of the chloro-substituted position. Copper-catalyzed cross-coupling reactions are effective for the amination of chlorobenzoic acids. nih.gov This method allows for the formation of N-aryl anthranilic acid derivatives, which are important precursors for various pharmaceuticals. nih.govnih.gov

The regioselectivity of the amination is a key aspect. For instance, in copper-catalyzed amination reactions of chlorobenzoic acids, the presence of the ortho-carboxylate group can direct the amination to the ortho-chloro position. nih.gov This reaction typically proceeds with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

Condensation Reactions for Schiff Base Formation

The amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the diamine with the carbonyl compound in a suitable solvent, often with acid or base catalysis. internationaljournalcorner.comsjctni.eduresearchgate.net

The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a C=N double bond. Given that this compound has two amino groups, it can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base.

These Schiff base ligands are versatile and can coordinate with various metal ions (e.g., Co(II), Cu(II), Mn(II), Zn(II)) through the imine nitrogen and the carboxylate oxygen, forming stable metal complexes. internationaljournalcorner.cominternationaljournalcorner.com The geometry of these complexes can vary, with tetrahedral and octahedral being common coordination geometries. internationaljournalcorner.cominternationaljournalcorner.com The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science.

Table 2: Synthesis of Schiff Bases from Aminobenzoic Acid Derivatives

| Amine Reactant | Carbonyl Reactant | Product Type | Metal Ions for Complexation | Reference |

| 4-Aminobenzoic acid | 3,5-Dichlorosalicylaldehyde | Schiff base ligand | Co(II), Cu(II), Mn(II), Zn(II) | internationaljournalcorner.cominternationaljournalcorner.com |

| 2-Amino-4-chlorobenzoic acid | 3-Ethoxysalicylaldehyde | Schiff base ligand | M(II) (Mn, Fe, Zn, Cu, Co, Ni) | sjctni.edu |

| p-Aminobenzoic acid | 3-Formylacetylacetone | Schiff base | - | nih.gov |

| 4-Aminobenzoic acid | Various aldehydes | Schiff base | - | researchgate.net |

Polymerization Mechanisms (e.g., Oxidative, Enzymatic)

The diamino-substituted aromatic structure of this compound makes it a potential monomer for polymerization reactions.

Oxidative Polymerization: Oxidative polymerization is a common method for synthesizing conducting polymers. In the case of aniline (B41778) and its derivatives, this process typically involves an oxidizing agent that initiates the polymerization by extracting electrons from the monomers. nih.gov The resulting radical cations can then couple to form dimers, which are further oxidized and coupled to form the polymer chain. nih.gov The polymerization of diarylaminodichlorobenzoquinones, which share some structural similarities with this compound, proceeds through a redox process. nih.gov The reaction is characterized by a change in the redox potential of the solution over time. nih.gov The presence of electron-withdrawing or -donating groups on the aniline ring can significantly influence the rate and mechanism of polymerization. nih.gov For instance, the presence of a sulfo group, which is an electron-withdrawing group, can render substituted anilines inactive in oxidative polymerization. nih.gov

While specific studies on the oxidative polymerization of this compound are not prevalent in the provided search results, the general principles of oxidative polymerization of anilines can be applied. The two amino groups would be the primary sites for oxidation, leading to the formation of a polymer with a polyaniline-like backbone. The chlorine atom and the carboxylic acid group would likely remain as substituents on the polymer chain, influencing its solubility, conductivity, and other properties.

Enzymatic Polymerization: Enzymatic polymerization offers a green and selective alternative to traditional chemical polymerization methods. Enzymes like laccases and peroxidases can catalyze the polymerization of various phenolic and anilinic compounds. While the direct enzymatic polymerization of this compound is not detailed in the provided results, studies on the enzymatic polymerization of other aromatic compounds provide insight into potential mechanisms. For example, β-(1→2)-glucans can be synthesized using 1,2-β-oligoglucan phosphorylase in a controlled manner. nih.gov This highlights the potential for enzymes to control the degree of polymerization and the structure of the resulting polymer. nih.gov

Halogen Atom Reactivity (Chlorine)

The chlorine atom on the aromatic ring of this compound is a key site for chemical modification.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.orglibretexts.org The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The presence of strongly electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group significantly facilitates SNAr reactions. libretexts.org While the amino groups in this compound are not as strongly activating as nitro groups, the regioselectivity of SNAr reactions on substituted aromatic rings is well-documented. mdpi.com For instance, in 2,4-dichloroquinazolines, nucleophilic attack by amines preferentially occurs at the 4-position. mdpi.com

| Parameter | Description |

| Activating Groups | Electron-withdrawing groups (e.g., -NO2, -CN, -COOH) stabilize the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction. |

| Leaving Group | The leaving group's ability to depart influences the reaction rate. Halogens are common leaving groups. |

| Nucleophile | Strong nucleophiles are required to attack the electron-rich aromatic ring. |

| Solvent | Polar aprotic solvents are often used to solvate the cation without deactivating the nucleophile. |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.org This seemingly counterintuitive interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is a carbon or other atom and X is the halogen). princeton.edu

The chlorine atom in this compound can participate in halogen bonding, influencing the crystal packing and formation of supramolecular assemblies. The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the group attached to it. princeton.edu

In crystal engineering, halogen bonds are utilized alongside other non-covalent interactions like hydrogen bonds and π-π stacking to construct extended molecular networks with predictable connectivity and dimensionality. nih.gov For example, the interplay of hydrogen and halogen bonds has been successfully used to assemble molecules into 1-D and 2-D architectures. nih.gov The chlorine atom, although a weaker halogen bond donor compared to iodine and bromine, can still form significant interactions, particularly with strong Lewis bases like nitrogen or oxygen atoms. acs.orgresearchgate.net The geometry of the halogen bond is typically linear, with the R-X···Y angle being close to 180°. princeton.edu

| Interaction | Description | Potential in this compound |

| Halogen Bond | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. | The chlorine atom can act as a halogen bond donor, interacting with the amino groups or the carboxylic acid group of neighboring molecules. |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The amino groups and the carboxylic acid group are excellent hydrogen bond donors and acceptors. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The benzene (B151609) ring can participate in π-π stacking interactions. |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate called a Wheland intermediate or arenium ion. libretexts.orgmsu.edu

The substituent groups already present on the aromatic ring significantly influence the rate and regioselectivity of EAS. Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.commsu.edulumenlearning.com

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

Given the substitution pattern of this compound, electrophilic substitution would likely occur at the C2 or C6 position, which are ortho to one amino group and para to the other.

Derivatization Chemistry and Analog Synthesis of 3,5 Diamino 4 Chlorobenzoic Acid

Synthesis of Ester Derivatives (e.g., Butyl, 2-Methylpropyl Esters)

The carboxylic acid functionality of 3,5-Diamino-4-chlorobenzoic acid is readily esterified to produce a variety of ester derivatives. The synthesis of butyl and 2-methylpropyl (isobutyl) esters are notable examples.

An industrial-scale synthesis for this compound isobutyl ester has been developed, highlighting its commercial relevance. nih.gov The process involves a multi-step sequence starting from a chlorobenzoic acid raw material. The key steps include:

Nitration: The chlorobenzoic acid is first nitrated to introduce two nitro groups onto the aromatic ring.

Esterification: The resulting dinitrochlorobenzoic acid is then esterified with isobutyl alcohol.

Reduction: Finally, the nitro groups are reduced to amino groups to yield the desired this compound isobutyl ester. nih.gov

While detailed research articles specifically on the synthesis of the n-butyl ester are less prevalent in the public domain, its preparation would follow standard esterification procedures, such as Fischer-Speier esterification, using n-butanol and an acid catalyst. The chemical properties of these esters are valuable for their application as intermediates in further chemical synthesis.

Below is a table summarizing the key properties of these ester derivatives:

| Property | Butyl 3,5-diamino-4-chlorobenzoate | 2-Methylpropyl 3,5-diamino-4-chlorobenzoate |

| Molecular Formula | C11H15ClN2O2 | C11H15ClN2O2 |

| Molecular Weight | 242.70 g/mol | 242.70 g/mol |

| CAS Number | 40362-35-4 nih.gov | 32961-44-7 chemicalbook.com |

| Appearance | - | Brown crystalline powder nih.gov |

| Melting Point | - | 86-90 °C chemicalbook.com |

| Solubility | - | Soluble in alcohol, ether, tetrachloromethane, and methylene (B1212753) chloride; insoluble in water. nih.gov |

| IUPAC Name | butyl 3,5-diamino-4-chlorobenzoate nih.gov | isobutyl 3,5-diamino-4-chlorobenzoate chemicalbook.com |

Amide Derivatives and Conjugates

The amino groups and the carboxylic acid group of this compound are both available for amide bond formation, leading to a wide range of amide derivatives and conjugates. Standard amide coupling reactions can be employed, which typically involve the activation of the carboxylic acid. luxembourg-bio.commasterorganicchemistry.comresearchgate.net Common methods include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the amide bond. masterorganicchemistry.com

Use of Coupling Reagents: A variety of coupling reagents can facilitate the direct reaction between the carboxylic acid and an amine. These reagents activate the carboxylic acid in situ. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts. luxembourg-bio.comresearchgate.netnih.gov

The two primary amino groups on the this compound scaffold can also react with carboxylic acids or their derivatives to form amides. This allows for the synthesis of N-substituted derivatives and the conjugation of this molecule to other chemical entities. While specific examples of amide derivatives of this compound are not extensively detailed in the reviewed literature, the general principles of amide synthesis are well-established and applicable. organic-chemistry.orglibretexts.org

Heterocyclic Ring Incorporations Utilizing Amino and Carboxyl Groups

The presence of both amino and carboxyl functional groups on the same aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Triazine-Based Derivatives

The amino groups of this compound can react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to form triazine derivatives. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for the sequential substitution of the chlorine atoms with nucleophiles like amines. dtic.mil

A general approach for the synthesis of aminobenzoic acid-substituted triazines involves the reaction of an aminobenzoic acid with cyanuric chloride. nih.govnih.govdntb.gov.uaresearchgate.net For this compound, each of the two amino groups can potentially react with a cyanuric chloride molecule, or one amino group can react to form a monosubstituted triazine which can then be further functionalized by reacting the remaining chlorine atoms on the triazine ring with other amines. nih.govnih.gov This allows for the construction of complex, multi-functional molecules centered around the triazine core.

Thiadiazole-Based Derivatives

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid or its derivative. jocpr.comnih.govnih.gov The carboxylic acid group of this compound can be utilized in this reaction. The general synthetic route involves the reaction of the carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or a strong acid, to facilitate the cyclization and formation of the 1,3,4-thiadiazole (B1197879) ring. jocpr.comnih.gov The amino groups on the benzene (B151609) ring would typically remain intact during this process, yielding a 2-(3,5-diamino-4-chlorophenyl)-1,3,4-thiadiazole derivative. These derivatives are of interest due to the diverse biological activities associated with the thiadiazole scaffold. nih.goviaea.org

Benzimidazole and Other Fused Ring Systems

The ortho-diamine functionality is a key structural motif for the synthesis of benzimidazoles. nih.govwikipedia.orgsemanticscholar.orgorganic-chemistry.orgnih.govresearchgate.net While this compound does not possess an ortho-diamine system, its derivatives can be envisioned as precursors. For instance, modification of the carboxyl group and one of the amino groups could potentially lead to a structure that can undergo intramolecular cyclization to form a fused imidazole (B134444) ring. A more direct application involves the condensation of an o-phenylenediamine (B120857) with the carboxylic acid group of this compound. This reaction, typically carried out in the presence of an acid catalyst, would lead to the formation of a 2-substituted benzimidazole, where the substituent is the 3,5-diamino-4-chlorophenyl group. semanticscholar.orgnih.govresearchgate.net

Polymeric Forms and Crosslinked Networks (e.g., Polyurethane Formulations)

The difunctional nature of this compound and its ester derivatives makes them suitable monomers for the synthesis of polymers. The two amino groups can react with dicarboxylic acids or their derivatives to form polyamides, while the ester derivatives with their two amino groups can act as chain extenders or crosslinkers in the synthesis of polyurethanes. nih.govresearchgate.net

In polyurethane synthesis, diamine chain extenders are reacted with a prepolymer that contains free isocyanate groups. google.com Esters of diaminobenzoic acids, such as the butyl or isobutyl esters of this compound, can serve as these chain extenders. google.com The reaction of the amino groups of the chain extender with the isocyanate groups of the prepolymer leads to the formation of urea (B33335) linkages, resulting in a polyurethane-urea elastomer. The structure of the diamine chain extender significantly influences the final properties of the polyurethane. researchgate.netnih.gov The presence of the chloro- and amino-substituted aromatic ring from the this compound moiety would be expected to impart specific thermal and mechanical properties to the resulting polymer.

The synthesis of polyamides would involve the polycondensation of this compound (or its ester derivatives) with a dicarboxylic acid chloride. nih.gov The reaction between the amino groups of the diamine monomer and the acyl chloride groups of the dicarboxylic acid chloride monomer would form amide linkages, leading to a polyamide chain.

Research on this compound in MOF and Coordination Polymer Synthesis Not Found

Extensive searches of available scientific literature and databases have found no published research detailing the use of the chemical compound This compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs).

Consequently, the requested article focusing on the derivatization chemistry and analog synthesis of this compound, specifically within the context of its application as a ligand in MOFs and CPs, cannot be generated due to the absence of foundational research findings.

While no information was available for the specified compound, research has been conducted on structurally related molecules as ligands in the formation of MOFs and CPs. These include:

3,5-Diaminobenzoic acid (3,5-DABA) : This compound has been utilized in the creation of MOFs. For instance, a novel MOF adsorbent was prepared by anchoring 3,5-diaminobenzoic acid within a MOF-808 matrix, demonstrating high adsorption capacity and selectivity for gold ions. nih.gov

Other Amino-functionalized Carboxylic Acids : Various other amino-functionalized ligands have been successfully employed in the synthesis of novel MOFs with diverse structural and functional properties, such as fluorescence and chemical sensing. frontiersin.orgnih.gov This includes ligands like 2,5-bis(p-carbonylphenyl)-1-aminobenzene and 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene. frontiersin.orgnih.gov

4-Aminobenzoic acid : This ligand has been used in the sonochemical synthesis of a lead-based MOF. nih.gov

It is important to note that the substitution pattern on the aromatic ring of the ligand, including the presence and position of chloro- and amino- groups, significantly influences the electronic properties, coordination modes, and ultimately the resulting structure and function of the MOF or CP. Therefore, data from the aforementioned analogs cannot be directly extrapolated to predict the behavior of this compound.

Further experimental research would be required to explore the potential of this compound as a ligand in the design and synthesis of new MOFs and CPs.

Advanced Spectroscopic Characterization Techniques for 3,5 Diamino 4 Chlorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 3,5-Diamino-4-chlorobenzoic acid and its derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The presence of various functional groups, including amino, chloro, and carboxylic acid moieties, gives rise to a unique and identifiable infrared spectrum.

Key spectral features for benzoic acid derivatives include a very broad O-H stretching band, which typically appears in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration is also a prominent feature, with its position being sensitive to the electronic environment. For saturated carboxylic acids, this peak is observed between 1730 and 1700 cm⁻¹, while for aromatic acids, it shifts to a lower frequency of 1710 to 1680 cm⁻¹ due to conjugation. spectroscopyonline.com Furthermore, the C-O stretching vibration is typically found in the 1320 to 1210 cm⁻¹ range, and a broad O-H wagging peak can be observed between 960 and 900 cm⁻¹. spectroscopyonline.com

In the case of amino-substituted benzoic acids, the N-H stretching vibrations of the primary amine groups are expected in the 3500-3300 cm⁻¹ region. The presence of a chloro-substituent also influences the vibrational spectrum, with the C-Cl stretching frequency typically appearing in the 800-600 cm⁻¹ range.

For a derivative like butyl 3,5-diamino-4-chlorobenzoate, the ester carbonyl (C=O) stretching vibration would be a key diagnostic peak. nih.gov The FT-IR spectrum of 3-amino-4-chlorobenzoic acid has been documented and is available for reference. nist.govnih.gov Similarly, the infrared spectra of related compounds such as 4-chlorobenzoic acid and 3,5-diaminobenzoic acid have also been reported. chemicalbook.comchemicalbook.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3500 - 2500 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Amine | N-H Stretch | 3500 - 3300 |

| Carbonyl (Aromatic Acid) | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Carboxylic Acid | O-H Wag | 960 - 900 (broad) |

| C-Cl | C-Cl Stretch | 800 - 600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. This technique is valuable for characterizing the skeletal vibrations of the aromatic ring in this compound and its derivatives.

The Raman spectrum of 3,4-diaminobenzoic acid has been recorded and is publicly available. nih.gov For related compounds, the Raman spectra of 4-chlorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid have also been documented. chemicalbook.comchemicalbook.com These spectra can serve as references for identifying the characteristic Raman shifts for the title compound. The intense bands in the Raman spectrum often correspond to the symmetric stretching vibrations of the aromatic ring and the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound and its derivatives by providing information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Characterization

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns.

The protons of the amino groups will appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration. The proton of the carboxylic acid group is also a singlet and typically appears at a downfield chemical shift, often above 10 ppm.

Reference ¹H NMR data is available for a number of related benzoic acid derivatives. For example, the ¹H NMR spectrum of 3,4-diaminobenzoic acid has been reported. chemicalbook.com Similarly, the spectra for 4-chlorobenzoic acid and 3,5-diaminobenzoic acid dihydrochloride (B599025) are also available. chemicalbook.comchemicalbook.com These reference spectra are crucial for assigning the proton signals in the spectrum of this compound.

Table 2: Representative ¹H NMR Chemical Shifts for Benzoic Acid Derivatives in DMSO-d₆

| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |

|---|---|---|

| 4-Chlorobenzoic acid | 7.9 (d), 7.5 (d) | 13.2 (s, COOH) |

| 3-Chlorobenzoic acid | 7.9 (s), 7.8 (d), 7.6 (d), 7.5 (t) | 13.3 (s, COOH) |

| 3,4,5-Trimethoxybenzoic acid | 7.2 (s) | 12.9 (s, COOH), 3.8 (s, OCH₃), 3.7 (s, OCH₃) |

Chemical shifts are approximate and can vary based on experimental conditions. Data sourced from various literature. rsc.org

Carbon (¹³C) NMR Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the carboxylic acid group (C=O) is typically observed in the downfield region of the spectrum, usually between 165 and 185 ppm. The aromatic carbons will appear in the range of approximately 110 to 150 ppm. The carbon atom attached to the chlorine (C-Cl) will have its chemical shift influenced by the electronegativity of the chlorine atom. Similarly, the carbons attached to the amino groups (C-N) will also have characteristic chemical shifts.

Reference ¹³C NMR data for related compounds is available. For instance, the ¹³C NMR spectrum of 3,5-diaminobenzoic acid dihydrochloride has been documented. chemicalbook.com The spectra for 4-chlorobenzoic acid and other benzoic acid derivatives are also well-established. chemicalbook.com

Table 3: Representative ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives in DMSO-d₆

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

|---|---|---|---|

| 4-Chlorobenzoic acid | 167.0 | 138.0, 131.2, 129.0, 128.8 | - |

| 3-Chlorobenzoic acid | 166.5 | 133.8, 133.4, 131.3, 130.6, 129.3, 128.4 | - |

| 3,4,5-Trimethoxybenzoic acid | 167.4 | 153.1, 141.8, 126.4, 107.0 | 60.5 (OCH₃), 56.3 (OCH₃) |

Chemical shifts are approximate and can vary based on experimental conditions. Data sourced from various literature. rsc.org

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. The absorption and emission properties of this compound are influenced by its aromatic system and the presence of auxochromic (amino) and chromophoric (carbonyl) groups.

Studies on aminobenzoic acids have shown that they exhibit interesting photophysical properties. iaea.org The absorption and fluorescence spectra of 3,5-diaminobenzoic acid have been investigated in various solvents, revealing a bathochromic (red) shift in the fluorescence spectra with increasing solvent polarity. iaea.org This solvatochromic behavior suggests a more polarized excited state compared to the ground state, indicative of intramolecular charge transfer (ICT). iaea.org Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to further understand the electronic transitions and dipole moments in both the ground and excited states. iaea.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing aromatic compounds like this compound. The molecule's absorption of UV-Vis radiation is governed by its electronic structure, specifically the π-electron system of the benzene (B151609) ring, which is influenced by the attached functional groups: a carboxyl group (-COOH), two amino groups (-NH2), and a chlorine atom (-Cl).

The benzoic acid chromophore is modified by these substituents. The amino groups act as powerful auxochromes, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted benzoic acid. The chlorine atom also acts as an auxochrome, though its effect is generally less pronounced than that of the amino group.

Research on analogous compounds, such as 3,5-diaminobenzoic acid (DABA) and 4-chlorobenzoic acid, provides insight into the expected spectral behavior. iaea.org The absorption spectra are sensitive to solvent polarity; polar solvents can interact with the amino and carboxyl groups, leading to shifts in the absorption maxima (λmax). iaea.org For instance, studies on DABA have shown that solvent effects can signify specific and non-specific interactions. iaea.org The UV spectrum of 4-chlorobenzoic acid has been documented and used in degradation studies. researchgate.net HPLC methods coupled with UV-Vis detectors are commonly employed to quantify these compounds and their impurities. researchgate.net

Table 1: Typical UV Absorption Data for Related Benzoic Acid Derivatives

| Compound | Solvent/Conditions | Typical λmax (nm) | Reference |

|---|---|---|---|

| 4-Chlorobenzoic Acid | Aqueous | ~230-240 nm | researchgate.net |

| 3,5-Diaminobenzoic Acid | Various Solvents | Varies with polarity | iaea.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. Compounds with extended π-systems and electron-donating groups, such as the amino-substituted benzoic acid structure, often exhibit fluorescence.

Studies on the closely related 3,5-diaminobenzoic acid (DABA) have demonstrated its fluorescent properties, which are strongly influenced by the solvent environment. iaea.org A bathochromic (red) shift in the fluorescence emission is typically observed when moving from non-polar to polar solvents. This phenomenon is attributed to the stabilization of the more polarized excited state by the polar solvent molecules. iaea.org This behavior suggests the occurrence of intramolecular charge transfer (ICT) upon excitation, where electron density shifts from the electron-donating amino groups to the electron-withdrawing carboxyl group and aromatic ring. iaea.org

Given the structural similarity, this compound is expected to exhibit comparable solvatochromic fluorescence. The analysis of its fluorescence decay can provide further information on the nature of the excited state. The potential for this compound to act as a fluorescent probe is linked to these sensitive spectral responses to its environment.

Table 2: Effect of Solvent on Fluorescence Emission of 3,5-Diaminobenzoic Acid (DABA) as a Model

| Solvent | Polarity | Emission Maximum (λem) | Observations | Reference |

|---|---|---|---|---|

| Non-polar | Low | Shorter wavelength | Less stabilization of excited state | iaea.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: the M+• peak and an (M+2)+• peak that has about one-third the intensity of the M+• peak. chegg.com

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) to form an [M-17]⁺ ion and the loss of the entire carboxyl group (-COOH) to form an [M-45]⁺ ion. libretexts.org The presence of amino groups can lead to alpha-cleavage. libretexts.org Fragments containing the chlorine atom will also exhibit the characteristic 3:1 isotopic pattern. chegg.com

Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₇ClN₂O₂) (MW ≈ 202.6 g/mol )

| Ion | Description | Predicted m/z (for ³⁵Cl) | Key Features | Reference |

|---|---|---|---|---|

| [M]⁺ | Molecular Ion | 202 | Exhibits [M+2] peak at m/z 204 due to ³⁷Cl | chegg.com |

| [M-OH]⁺ | Loss of hydroxyl radical | 185 | Isotopic pattern expected | libretexts.org |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to characterize the thermal stability, melting behavior, and purity of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its decomposition temperature and profile. Typically, the initial weight loss might correspond to the decarboxylation (loss of CO₂) of the carboxylic acid group, followed by the decomposition of the remaining aromatic structure at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov A DSC scan provides information on melting point, heat of fusion, and any solid-state phase transitions (polymorphism). nih.gov For a pure crystalline sample of this compound, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity. For comparison, p-aminobenzoic acid melts at approximately 187.2 °C. nih.gov The presence of impurities or different crystalline forms can lead to peak broadening or the appearance of multiple thermal events. mdpi.com

Table 4: Illustrative Thermal Analysis Data for Related Aromatic Acids

| Compound | Technique | Key Finding | Value (°C) | Reference |

|---|---|---|---|---|

| p-Aminobenzoic Acid | DSC | Melting Point (Tₚ) | 187.2 | nih.gov |

| Chlordiazepoxide/p-Aminobenzoic Acid Co-crystal | DSC | Co-crystal Melting Point | 219.6 | nih.govresearchgate.net |

Chromatographic Methods (e.g., HPLC, GPC) for Purity and Molecular Weight Determination

Chromatographic techniques are essential for separating this compound from impurities and for characterizing polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound. A reverse-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. researchgate.netresearchgate.net A specific method for an ester of this compound utilizes a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) on a reverse-phase column. sielc.com The compound is detected as it elutes from the column, usually by a UV detector, and its purity is calculated from the relative area of its peak compared to the total area of all peaks in the chromatogram.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (polydispersity) of polymers. lcms.cz While not used for the monomer itself, GPC is critical for characterizing polyamides or other polymers synthesized using this compound as a monomer. The analysis provides key data such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), which are crucial for predicting the physical properties of the resulting polymer. lcms.cz

Table 5: Exemplar HPLC Method for Analysis of a this compound Derivative

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | Separation based on polarity | sielc.com |

| Mobile Phase | Acetonitrile, Water, Acid | Elution of the analyte | sielc.com |

| Detector | UV-Vis or Mass Spec (MS) | Detection and quantification | sielc.com |

Computational Chemistry and Quantum Mechanical Studies of 3,5 Diamino 4 Chlorobenzoic Acid

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of a molecule. researchgate.net This is often performed using methods like the B3LYP functional within DFT. researchgate.netresearchgate.net Such studies would determine key parameters like bond lengths, bond angles, and dihedral angles. Following optimization, a conformational analysis would explore different spatial orientations (conformers) arising from rotation around single bonds, which is crucial for understanding a molecule's flexibility and interaction with its environment.

For related compounds, such as derivatives of 3,5-diaminobenzoic acid and various chlorobenzoic acids, computational studies have been performed. researchgate.netresearchgate.net For instance, research on 3,5-diaminobenzoic acid (3,5-DABA) and its functionalized forms has explored their structural and electronic properties using DFT at the B3LYP/6-311+G(d,p) level. researchgate.net Similarly, studies on 5-amino-2-chlorobenzoic acid have involved geometry optimization and vibrational frequency calculations. nih.gov However, no specific data tables or detailed findings for the optimized structure and conformational landscape of 3,5-Diamino-4-chlorobenzoic acid could be located.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to its chemical behavior. Key aspects of these investigations include Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and charge density distribution studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

FMO theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. biointerfaceresearch.com A smaller gap generally implies higher reactivity. While DFT studies on related molecules like 3,5-dinitrobenzoic acid derivatives have investigated their HOMO-LUMO gaps to assess properties like non-linear optical activity, no such energy values or orbital diagrams have been published for this compound. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping

MESP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com They visualize the electrostatic potential on the electron density surface, with red areas indicating negative potential (rich in electrons, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). MESP analyses have been conducted for compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid, identifying the electrophilic and nucleophilic sites. mdpi.com However, a specific MESP map for this compound is not available in the reviewed literature.

Charge Density Distribution Studies

The study of charge density distribution provides insight into how electrons are distributed across a molecule, influencing its polarity and intermolecular interactions. This information is typically derived from the same quantum mechanical calculations used for geometry optimization and electronic structure analysis. Without these foundational calculations for this compound, a specific discussion of its charge distribution is not possible.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using methods like DFT, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. nih.gov This has been successfully applied to molecules like 5-amino-2-chlorobenzoic acid and 3,5-diamino-1,2,4-triazole. nih.gov For this compound, the absence of computational studies means that no theoretical vibrational data exists to correlate with potential experimental spectra.

Theoretical Prediction of Chemical Reactivity and Selectivity

The culmination of computational analyses often leads to the prediction of a molecule's reactivity and selectivity in chemical reactions. Global reactivity descriptors, derived from HOMO and LUMO energies (such as electronegativity, chemical hardness, and softness), can quantify a molecule's reactivity. biointerfaceresearch.com MESP and FMO analyses further help in predicting where and how a reaction is likely to occur. Due to the lack of foundational computational data for this compound, a theoretical prediction of its chemical reactivity and selectivity cannot be substantively discussed.

Non-Covalent Interaction Analysis

Theoretical investigations of related compounds often employ methods like Density Functional Theory (DFT) to model and understand these crucial interactions that govern the supramolecular assembly and solid-state properties of crystalline materials. Such studies would typically provide data on:

Hydrogen Bonding: The geometry and energy of hydrogen bonds formed between the amino groups and the carboxylic acid moiety of adjacent molecules. This would involve identifying donor-acceptor distances and angles.

π-π Stacking: The potential for and nature of stacking interactions between the aromatic rings of neighboring molecules, including parameters like the interplanar distance and offset.

Halogen Bonding: The possibility of the chlorine atom participating in halogen bonds with electron-rich regions of adjacent molecules.

Without dedicated research on this compound, a detailed and data-rich analysis as requested cannot be provided at this time. Further experimental crystallographic studies and subsequent computational analyses are required to elucidate the specific non-covalent interaction landscape of this compound.

Crystallographic Analysis and Supramolecular Assembly of 3,5 Diamino 4 Chlorobenzoic Acid Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique for the unequivocal determination of the three-dimensional structure of a crystalline solid. units.itmdpi.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern provides detailed information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and the precise geometry of the molecule. mdpi.com

For derivatives of 3,5-Diamino-4-chlorobenzoic acid, SC-XRD is essential for elucidating the solid-state conformation of the molecule and the packing of molecules within the unit cell. mdpi.commdpi.com The technique reveals the fundamental crystallographic data, such as the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. mdpi.comsemanticscholar.org This information is the foundation for understanding all other supramolecular features. The solving of a crystal structure provides the highest level of understanding of its crystallographic nature, though it requires obtaining suitable single crystals, which can be a challenging step. units.it Most drug substances, for example, are often obtained as microcrystalline powders, making SC-XRD analysis difficult without further crystallization procedures. units.it

Hydrogen Bonding Networks in Co-crystals and Salts

Hydrogen bonds are highly directional and are among the most important non-covalent interactions used in crystal engineering to form multi-component crystals, known as co-crystals, and salts. nih.govrjptonline.org Co-crystals consist of two or more different neutral molecules held together in a stoichiometric ratio within the same crystal lattice, primarily through hydrogen bonding. rjptonline.orgnih.gov The formation of co-crystals or salts can significantly modify the physicochemical properties of the parent compound. nih.gov

In derivatives of this compound, the presence of both hydrogen bond donors (the amino groups, -NH₂) and a hydrogen bond donor/acceptor (the carboxylic acid group, -COOH) makes it an ideal candidate for forming robust hydrogen-bonded networks. These networks are created through the self-assembly of molecules into predictable patterns, or synthons. nih.gov

N–H···O, O–H···N, N–H···N Interactions

The functional groups on this compound allow for a variety of specific hydrogen bonding interactions that dictate the supramolecular assembly.

N–H···O Interactions: These are commonly observed between the amino group (N-H donor) of one molecule and the carbonyl oxygen (O acceptor) of the carboxylic acid group of an adjacent molecule. In co-crystals, this interaction can occur between the amino group of the primary molecule and an oxygen-containing co-former.

O–H···N Interactions: The carboxylic acid group (-OH donor) can form a strong hydrogen bond with a nitrogen atom (N acceptor) from the amino group of a neighboring molecule or a nitrogen-containing co-former, such as a pyridine (B92270) derivative. mdpi.com This interaction is a key driver in the formation of many molecular salts and co-crystals. mdpi.com

N–H···N Interactions: This type of bond can form between the amino group (N-H donor) of one molecule and a nitrogen acceptor on another, such as the nitrogen atom in a pyridine ring of a co-former. internationalscholarsjournals.com

These interactions can create complex one-, two-, or three-dimensional networks, giving stability to the crystal structure. mdpi.com

Cyclic Supramolecular Synthons (e.g., R2²(8) motifs)

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. nih.gov In the case of molecules containing carboxylic acids and amides, one of the most common and stable synthons is the R₂²(8) ring motif. This motif is formed by a pair of complementary hydrogen bonds, for instance, between the carboxylic acid groups of two molecules (an O–H···O and a C=O···H-O interaction) or between an acid and an amide. The notation R₂²(8) indicates a ring (R) formed by two hydrogen bond donors and two acceptors, enclosing a total of eight atoms. The stability and predictability of these synthons are a cornerstone of crystal engineering. nih.gov

π-π Stacking and Other Aromatic Interactions

Beyond hydrogen bonding, π-π stacking interactions are a significant force in the organization of aromatic molecules in the solid state. nih.govwikipedia.org These non-covalent interactions occur between the electron-rich π-systems of aromatic rings. wikipedia.orglibretexts.org The benzene (B151609) ring of this compound can participate in these interactions, which typically involve parallel or near-parallel arrangements of the rings.

There are two common geometries for π-π stacking:

Face-to-face (sandwich): Where the aromatic rings are stacked directly on top of each other.

Parallel-displaced: Where the rings are parallel but shifted relative to one another. This is often more favorable electrostatically. libretexts.org

Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom (like chlorine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. nih.govresearchgate.net The chlorine atom on the this compound ring can potentially participate in such bonds. The strength of a halogen bond increases in the order Cl < Br < I and can be enhanced by the presence of electron-withdrawing groups on the same molecule. nih.gov

This interaction is highly directional, which makes it a valuable and reliable tool for constructing supramolecular assemblies. researchgate.netnih.gov In the crystal structure of derivatives, a C-Cl···O or C-Cl···N halogen bond could provide an additional stabilizing force, working in concert with hydrogen bonds and π-stacking to guide the crystal packing. mdpi.comnih.gov The use of halogen bonding is a sophisticated strategy for the rational design of co-crystals and other complex molecular solids. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SC-XRD provides the definitive structure from a perfect crystal, Powder X-ray Diffraction (PXRD) is used for the characterization of bulk, polycrystalline materials. units.itresearchgate.net This technique is faster and does not require single crystals, making it ideal for routine analysis and for verifying the phase purity of a synthesized material. units.it

In the context of this compound derivatives, PXRD is used to:

Identify the crystalline phase: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystal structure.

Confirm co-crystal formation: When attempting to form a co-crystal, the PXRD pattern of the product will be distinctly different from the patterns of the individual starting components, confirming the creation of a new crystalline phase. semanticscholar.orgresearchgate.net

Study phase transitions: PXRD can be used with variable temperature stages to monitor changes in crystal structure upon heating or cooling. units.it

The compatibility of an experimental PXRD pattern with one calculated from an SC-XRD structure confirms that the bulk material has the same structure as the single crystal analyzed. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal environment. This technique provides a visual and quantitative understanding of intermolecular interactions.

The Hirshfeld surface is typically mapped with various properties, such as dnorm, di, and de, to identify and analyze close intermolecular contacts. The dnorm surface, in particular, is valuable for highlighting hydrogen bonds and other significant interactions, which appear as red areas on the surface.

Detailed Research Findings

Analysis of closely related chlorobenzoic acid and aminobenzoic acid derivatives reveals recurring patterns of intermolecular interactions that are instrumental in the formation of their supramolecular structures. These interactions include strong hydrogen bonds, halogen bonds, and π-stacking interactions.

For instance, in the crystal structures of co-crystals involving 3-chlorobenzoic acid and 4-chlorobenzoic acid, hydrogen bonding and halogen bonding are the dominant forces. biokeanos.comnih.gov The carboxylic acid groups readily form robust hydrogen bonds with suitable acceptor groups, while the chlorine atoms participate in halogen bonding, contributing to the stability of the three-dimensional crystal packing. biokeanos.comnih.gov

The study of aminobenzoic acid derivatives further underscores the importance of hydrogen bonding in directing the assembly of molecules in the solid state. The amino groups act as effective hydrogen-bond donors, while the carboxylic acid functions as both a donor and an acceptor.

In the absence of direct data for this compound, we can infer the probable intermolecular interactions based on its functional groups. The two amino groups and the carboxylic acid group would be expected to form a complex network of hydrogen bonds. The chlorine atom would likely participate in halogen bonding and other weaker interactions.

The following table summarizes the types of intermolecular interactions and their typical percentage contributions to the Hirshfeld surface, as observed in related aromatic compounds.

| Interaction Type | Description | Typical Contribution (%) |

| H···H | Contacts between hydrogen atoms. | 20 - 50% |

| O···H/H···O | Hydrogen bonds involving oxygen atoms. | 10 - 40% |

| C···H/H···C | Weak interactions involving carbon and hydrogen. | 5 - 20% |

| N···H/H···N | Hydrogen bonds involving nitrogen atoms. | 5 - 15% |

| Cl···H/H···Cl | Halogen bonds and other contacts involving chlorine. | 5 - 15% |

| C···C (π-π) | Stacking interactions between aromatic rings. | 2 - 10% |

It is important to note that the exact percentages can vary significantly depending on the specific molecular structure and crystal packing.

The butyl ester of this compound is a known derivative, and its existence suggests that the parent acid serves as a valuable synthetic precursor. pdx.edu The crystallographic analysis of this ester would provide direct insights into the intermolecular interactions of a closely related derivative.

Environmental Photochemistry and Biodegradation of Chlorinated Benzoic Acids

Microbial Degradation Pathways of Related Chlorobenzoic Acids

Specific studies on the microbial degradation pathways of 3,5-Diamino-4-chlorobenzoic acid were not found in the reviewed scientific literature. Research on other chlorinated benzoic acids has identified several degradation routes, but these cannot be directly extrapolated to the subject compound due to the presence and positioning of the amino functional groups, which significantly alter the molecule's electronic and chemical properties.

Aerobic and Anaerobic Degradation Mechanisms

No information was found regarding the aerobic or anaerobic degradation mechanisms of this compound. For other chlorobenzoic acids, degradation can occur under both aerobic and anaerobic conditions, often initiated by dioxygenase or reductive dehalogenase enzymes, respectively. However, the influence of two amino groups on these initial steps for this compound has not been documented.

Identification of Degradation Metabolites (e.g., DACT)

There is no available data identifying the degradation metabolites of this compound. Consequently, no metabolites analogous to DACT (diaminochlorotriazine), which is associated with the degradation of other compounds, have been reported for this specific molecule.

Role of Specific Microbial Strains (e.g., Pseudomonas aeruginosa)

No microbial strains have been identified or reported in the scientific literature for their ability to degrade this compound. While strains like Pseudomonas aeruginosa are known to degrade other chlorinated aromatic compounds, their efficacy on this particular di-amino substituted molecule is unknown.

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Substrate Concentration)

Information regarding the environmental factors that influence the biodegradation rates of this compound, such as pH, temperature, and substrate concentration, is not available in the current body of scientific research.

Enzyme Systems Involved in Degradation (e.g., Dehalogenases)

The specific enzyme systems involved in the degradation of this compound have not been characterized. While dehalogenases are key enzymes in the breakdown of many chlorinated compounds, their activity on a substrate containing two amino groups in addition to a chlorine atom has not been studied.

Photolytic Degradation Processes

There is no specific information available in the scientific literature concerning the photolytic degradation processes of this compound. Studies on other chlorinated and aminated aromatic compounds suggest that photolysis could be a potential degradation pathway, but specific reaction kinetics, quantum yields, and breakdown products for this compound have not been determined.

Applications in Advanced Materials and Chemical Synthesis

Precursors for Polymer Chemistry and Material Formulations

The presence of two primary amine groups and a carboxylic acid allows 3,5-Diamino-4-chlorobenzoic acid to be integrated into various polymer structures, imparting specific properties to the final materials.

Aromatic diamines are utilized as chain extenders or crosslinking agents in the production of polyurethane elastomers. google.com The two amine groups of this compound and its ester derivatives can react with isocyanate groups of a polyurethane prepolymer. This reaction connects different polymer chains, forming a three-dimensional network structure. carbodiimide.com

The introduction of such crosslinks significantly impacts the material's properties. researchgate.net Generally, increasing the crosslink density in polyurethanes leads to enhanced thermal stability and improved mechanical properties, such as tensile strength and hardness. researchgate.net The specific structure of the diamine, including the presence of the chloro- and carboxyl- groups, influences the final characteristics of the polyurethane, making these diamino-benzoic acid esters useful for creating moldings subjected to severe mechanical stress. google.com